REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:9]=[CH:8][C:5]([CH:6]=O)=[CH:4][CH:3]=1.[C:10](=[O:13])([O-])[O-].[NH4+:14].[NH4+].[O-:16][C:17]#[N:18].[K+].CO>O>[Cl:1][C:2]1[CH:9]=[CH:8][C:5]([CH:6]2[NH:14][C:17](=[O:16])[NH:18][C:10]2=[O:13])=[CH:4][CH:3]=1 |f:1.2.3,4.5|
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Name
|
|
Quantity
|
15 g
|
Type
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reactant
|
Smiles
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ClC1=CC=C(C=O)C=C1
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Name
|
|
Quantity
|
51.3 g
|
Type
|
reactant
|
Smiles
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C([O-])([O-])=O.[NH4+].[NH4+]
|
Name
|
potassium cyanate
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Quantity
|
7.6 g
|
Type
|
reactant
|
Smiles
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[O-]C#N.[K+]
|
Name
|
|
Quantity
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150 mL
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Type
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solvent
|
Smiles
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O
|
Name
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|
Quantity
|
150 mL
|
Type
|
reactant
|
Smiles
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CO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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DISTILLATION
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Details
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The solvent is distilled off
|
Type
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DISSOLUTION
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Details
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the residue dissolved in water
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Type
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EXTRACTION
|
Details
|
extracted with ethyl acetate
|
Type
|
CUSTOM
|
Details
|
The combined organic extracts are dried
|
Type
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CONCENTRATION
|
Details
|
concentrated by evaporation
|
Name
|
|
Type
|
|
Smiles
|
ClC1=CC=C(C=C1)C1C(NC(N1)=O)=O
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Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |